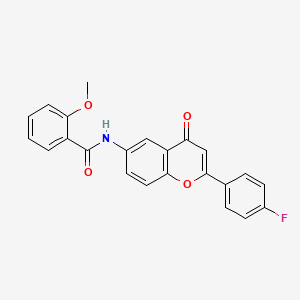

N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)-2-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

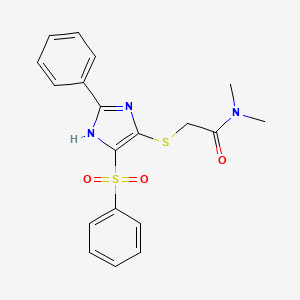

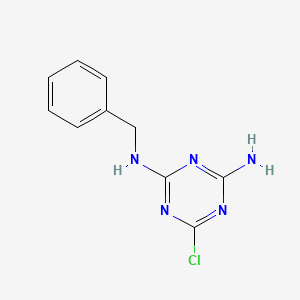

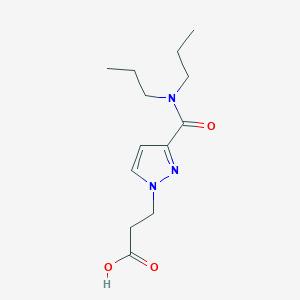

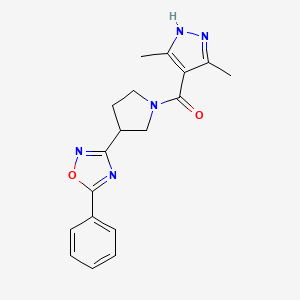

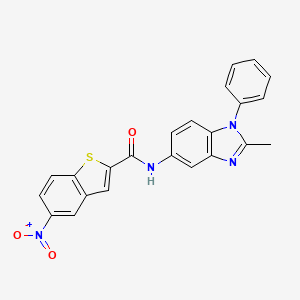

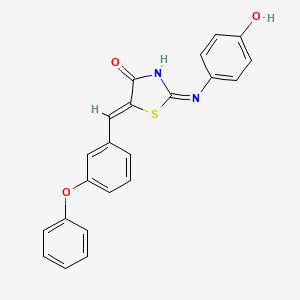

Molecular Structure Analysis

The molecular structure of the related compounds is characterized by the presence of a thiazolidine core, which is a five-membered ring containing sulfur and nitrogen atoms . This core is often functionalized with various aryl groups, which can significantly influence the biological activity of the compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically include the formation of the thiazolidine ring, which can be achieved through cyclization reactions . Subsequent reactions may involve the introduction of various substituents through nucleophilic substitution or condensation reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure and the nature of the chemical bonds it contains . For instance, the strong electronegativity of fluorine atoms enhances the affinity to carbon, therefore, fluorine-containing drugs have the advantages of a high biological activity, strong stability and drug resistance .

Applications De Recherche Scientifique

Environment-Sensitive Fluorophore

- "N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)-2-methoxybenzamide" demonstrates unique fluorescence properties, being almost non-fluorescent in aprotic solvents but strongly fluorescent in protic solvents like methanol. This characteristic makes it suitable for developing new fluorogenic sensors (Uchiyama et al., 2006).

GPR35 Agonist

- The compound serves as a potent and selective agonist for the orphan G protein-coupled receptor GPR35, with applications in receptor studies and potentially in therapeutic interventions (Thimm et al., 2013).

Antimicrobial Applications

- This benzamide derivative has shown promising antimicrobial properties. For instance, certain fluorine-substituted variants exhibit significant activity against various bacterial and fungal strains, indicating potential for therapeutic use in treating microbial diseases (Desai et al., 2013).

Radiopharmaceutical Development

- Derivatives of this compound have been explored for developing radiobrominated ligands for receptors, which can be significant in positron emission tomography (PET) imaging and diagnostics of various health conditions (Terrière et al., 1997).

Photochemical Studies

- The photochromic behavior of similar compounds has been studied for their potential in photoisomerization processes, relevant in fields like material science and photochemistry (Delbaere et al., 2003).

Molecular Docking and Structure Analysis

- Molecular docking studies and crystallographic analysis of related benzamide compounds provide insights into their molecular interactions, which is crucial for drug design and development (Karabulut et al., 2014).

Mécanisme D'action

Target of Action

It is known that similar compounds have shown affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

The specific interactions and resulting changes would depend on the nature of the target .

Biochemical Pathways

Similar compounds have been found to possess various biological activities, suggesting that this compound may also affect multiple pathways .

Result of Action

Based on the biological activities of similar compounds, it can be inferred that this compound may have significant effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)-2-methoxybenzamide. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Safety and Hazards

Propriétés

IUPAC Name |

N-[2-(4-fluorophenyl)-4-oxochromen-6-yl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16FNO4/c1-28-20-5-3-2-4-17(20)23(27)25-16-10-11-21-18(12-16)19(26)13-22(29-21)14-6-8-15(24)9-7-14/h2-13H,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJQBXDWNIKBUEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)-2-methoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-(((7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)methyl)piperidine-1-carboxylate](/img/structure/B2973723.png)

![3-[4-(Prop-2-yn-1-yl)piperazine-1-carbonyl]-6-(pyrrolidin-1-yl)pyridazine](/img/structure/B2973727.png)

![2-(butylsulfanyl)-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2973730.png)

![4-[1-[(2,5-Difluorophenyl)methylsulfonyl]azetidin-3-yl]oxy-2-(trifluoromethyl)pyridine](/img/structure/B2973734.png)

![Ethyl 2-oxa-6-thiaspiro[3.4]octane-8-carboxylate](/img/structure/B2973736.png)

![N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2973740.png)